Methyl pent-4-ynimidate
Description
Methyl pent-4-ynimidate is an imidate ester characterized by a pent-4-ynyl group attached to an imidate functional group (RC(OR)=NH). Imidates are versatile intermediates in organic synthesis, particularly in the formation of amidines, protection of amines, and participation in nucleophilic substitution reactions due to their electrophilic carbon center . The pent-4-ynyl moiety introduces alkyne functionality, which can facilitate click chemistry or further derivatization.
Properties
CAS No. |
624728-35-4 |
|---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
methyl pent-4-ynimidate |
InChI |
InChI=1S/C6H9NO/c1-3-4-5-6(7)8-2/h1,7H,4-5H2,2H3 |
InChI Key |
TZKMWNGYKKJLNH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)CCC#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Methyl Esters (e.g., Methyl Salicylate) : Methyl esters (RCOOCH₃) are less electrophilic than imidates due to the absence of an imine-like structure. Methyl salicylate, for instance, is widely used as a flavoring agent and anti-inflammatory drug, leveraging its ester group’s stability and slow hydrolysis .

- Benzimidazoles (e.g., 2-Methyl Benzimidazole) : Benzimidazoles contain a fused benzene and imidazole ring. Unlike methyl pent-4-ynimidate, they are aromatic and exhibit biological activity (e.g., anthelmintic drugs), relying on hydrogen bonding and π-stacking interactions .
- Methyl Glucopyranoside Derivatives: These sugar-based esters (e.g., methyl 6-O-benzenesulphonyl-α-D-glucopyranoside) prioritize steric effects and regioselectivity in glycosylation reactions, contrasting with the alkyne-driven reactivity of this compound .
Physical and Chemical Properties
The table below compares inferred properties of this compound with methyl salicylate and 2-methyl benzimidazole, based on structural analogs and evidence from methyl ester data :
Q & A
Q. What controls are essential when evaluating this compound’s reactivity in cross-coupling reactions?
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